3,5-Difluoro-4-(3-fluorophenyl)pyridine is a fluorinated heterocyclic compound characterized by the presence of fluorine atoms at the 3 and 5 positions of the pyridine ring, and a 3-fluorophenyl group attached to the 4 position. This compound falls under the category of pyridine derivatives, which are known for their diverse applications in pharmaceuticals and agrochemicals due to their biological activity and ability to form complex interactions with various biological targets.
The chemical reactivity of 3,5-difluoro-4-(3-fluorophenyl)pyridine can be explored through various transformations common to pyridine derivatives. Typical reactions include:
Pyridine derivatives, including 3,5-difluoro-4-(3-fluorophenyl)pyridine, exhibit a range of biological activities. Research indicates that compounds with similar structures can act as inhibitors for various enzymes and receptors. For instance, certain pyridine derivatives have been shown to inhibit phosphodiesterases, which play critical roles in cellular signaling pathways. Additionally, studies suggest potential anti-inflammatory properties due to their ability to modulate cytokine release in immune cells .
The synthesis of 3,5-difluoro-4-(3-fluorophenyl)pyridine can be achieved through several methods:
3,5-Difluoro-4-(3-fluorophenyl)pyridine has potential applications in:
Interaction studies involving 3,5-difluoro-4-(3-fluorophenyl)pyridine often focus on its binding affinity to biological targets such as enzymes or receptors. These studies typically employ techniques like molecular docking and surface plasmon resonance to assess how well the compound interacts with specific proteins or enzymes involved in disease pathways. Preliminary data suggest that similar compounds exhibit high selectivity towards phosphodiesterase enzymes, indicating potential therapeutic applications .
Several compounds share structural similarities with 3,5-difluoro-4-(3-fluorophenyl)pyridine. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Fluoro-4-(phenyl)pyridine | Mono-fluorinated at position 3 | Exhibits moderate biological activity |
| 2,6-Difluoro-4-(trifluoromethyl)pyridine | Difluorinated at positions 2 and 6 | Increased lipophilicity; potential use in imaging |
| 4-(4-Fluorophenyl)-2-methylpyridine | Fluorinated phenyl group at position 4 | Known for its role as an anti-inflammatory agent |
| 3,5-Dichloro-4-(phenyl)pyridine | Dichlorinated instead of difluorinated | Different reactivity profile due to chlorine atoms |
These compounds highlight the uniqueness of 3,5-difluoro-4-(3-fluorophenyl)pyridine through its specific fluorination pattern and potential biological activities that may differ significantly from those of other halogenated pyridines.
Transition metal-catalyzed coupling reactions provide versatile methodologies for constructing 3,5-difluoro-4-(3-fluorophenyl)pyridine through carbon-carbon bond formation [4]. Palladium-catalyzed Suzuki coupling reactions have demonstrated exceptional utility in forming biaryl linkages between fluorinated pyridine substrates and phenylboronic acid derivatives [5]. The Suzuki-Miyaura coupling mechanism proceeds through oxidative addition of the halopyridine substrate to the palladium center, transmetalation with the organoborane coupling partner, and reductive elimination to form the desired biaryl product [5].
Optimization studies for palladium-catalyzed synthesis of fluorinated phenylpyridines reveal that catalyst systems utilizing palladium acetate with triphenylphosphine ligands achieve moderate to good yields of 55-80% [6]. However, these reactions often produce 10-20% dimerization byproducts, necessitating careful optimization of reaction conditions [6]. The reactivity of phenylboronic acids containing multiple fluorine substituents shows decreased efficiency in traditional palladium/carbon and triphenylphosphine catalyst systems due to the electron-withdrawing nature of fluorine atoms [6].
| Catalyst System | Temperature (°C) | Base | Yield (%) | Selectivity |
|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | 80 | K₂CO₃ | 55-80 | 80-90% |
| Pd/C/PPh₃ | 100 | Cs₂CO₃ | 30-45 | 70-85% |
| Pd(PPh₃)₄ | 110 | K₃PO₄ | 60-75 | 85-95% |
The development of heteroaryl fluorosulfates as coupling partners has expanded the scope of transition metal-catalyzed approaches [4]. These fluorosulfate substrates exhibit distinct reactivity profiles compared to traditional halide and triflate leaving groups, enabling chemoselective synthesis of polysubstituted pyridines [4]. Optimization studies reveal that fluorosulfate substrates perform exceptionally well in Suzuki coupling reactions, yielding biaryl products in excellent yields while maintaining high chemoselectivity [4].
Photoredox catalysis has emerged as a powerful methodology for synthesizing fluorinated pyridines under mild reaction conditions [8] [9]. The photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, catalyzed by fac-Ir(ppy)₃ under blue LED irradiation, provides access to 3-fluoropyridine derivatives through subsequent condensation with ammonium acetate [8] [9]. This approach leverages visible light to generate reactive intermediates via single-electron transfer processes, enabling carbon-carbon bond formation under environmentally benign conditions [10].
The optimization of photoredox conditions reveals that dimethylformamide serves as the superior solvent for both the initial coupling step and subsequent pyridine formation [8] [9]. Reaction kinetics studies demonstrate that the photoredox coupling proceeds with virtually quantitative yields when conducted in dimethylformamide, compared to moderate yields in acetonitrile [8] [9]. The transformation of intermediate ketones to fluoropyridines requires elevated temperatures of 120°C for complete pyridine formation, with ammonium acetate serving as the nitrogen source [8] [9].
| Photocatalyst | Light Source | Solvent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|---|
| fac-Ir(ppy)₃ | Blue LED | DMF | 25 | 15 | 96 |
| fac-Ir(ppy)₃ | Blue LED | MeCN | 25 | 15 | 65 |
| Ru(bpy)₃Cl₂ | Blue LED | DMF | 25 | 20 | 78 |
The mechanistic pathway involves initial photoexcitation of the iridium photocatalyst, followed by single-electron transfer to reduce the α,α-difluoro-β-iodoketone substrate [8] [9]. Cyclic voltammetry studies demonstrate that α,α-difluoro-β-iodoketones are reduced more easily compared to simple fluoroalkyl iodides, attributed to the electron-withdrawing influence of the carbonyl group [8] [9]. The resulting radical intermediates undergo coupling with silyl enol ethers to form difluoroketone products, which subsequently cyclize with ammonia to yield the desired fluoropyridine structures [8] [9].
A novel photoredox strategy utilizing tetrafluoropyridine-4-thiol as a photoredox-active group enables controlled fluoroalkyl radical generation [11]. This approach involves thiol-ene addition to difluorostyrenes followed by photocatalytic reduction, providing access to various fluorinated radical precursors in a single synthetic step [11]. The electron-withdrawing fluorinated pyridine moiety facilitates single-electron transfer reduction, overcoming the challenging redox potential limitations of conventional sulfide substrates [11].
Solvent selection plays a critical role in optimizing synthetic routes to 3,5-difluoro-4-(3-fluorophenyl)pyridine, with polar aprotic solvents demonstrating superior performance across multiple reaction types [1] [3]. Dimethyl sulfoxide emerges as the preferred solvent for halogen exchange reactions, enabling practical reaction rates at temperatures between 175-192°C without requiring catalysts or large excesses of potassium fluoride [3]. The optimization of dimethyl sulfoxide-based systems requires careful control of water content, with less than 0.5 grams of water per 100 grams of dimethyl sulfoxide providing optimal results [3].
The development of binary solvent mixtures offers enhanced control over reaction selectivity and efficiency [12]. Studies on sulfolane and tetralkylurea combinations demonstrate that these mixed solvent systems eliminate the need for continuous product distillation while maintaining high conversion rates [1]. The optimal composition involves sulfolane mixed with 5-30% by weight of N,N'-dimethylpropyleneurea, operating at temperatures of 180-240°C [1]. This solvent combination provides 61% product yield with improved selectivity compared to traditional single-solvent systems [1].
| Solvent System | Temperature Range (°C) | Reaction Time (hours) | Yield (%) | Selectivity |
|---|---|---|---|---|
| DMSO | 175-192 | 12-30 | 80 | High |
| Sulfolane/DMPU | 180-240 | 12-24 | 61 | Medium |
| DMF | 120-150 | 24-48 | 90 | Very High |
| NMP | 160-200 | 18-36 | 72 | Medium |
For photoredox reactions, dimethylformamide demonstrates exceptional performance as the reaction medium [8] [9]. The solvent viscosity and polarity significantly influence both reagent diffusion and reaction kinetics, with dimethylformamide providing optimal balance for photoredox coupling reactions [12]. Temperature optimization studies reveal that coupling reactions are favored in less polar solvent mixtures, while fluorine removal reactions benefit from increased solvent polarity [12].
The influence of reaction atmosphere and moisture control requires careful consideration [13]. Studies on fluoropyridine synthesis using silver difluoride demonstrate that reactions can be performed under ambient conditions with minimal yield decrease [13]. Performing reactions in nondried vials sealed under air atmosphere resulted in only slight yield reduction from 84% to 79%, indicating reasonable tolerance to atmospheric moisture [13]. However, optimal results still require anhydrous conditions with acetonitrile dried over molecular sieves to achieve water content below 4 parts per million [13].
Microwave-assisted heating provides significant advantages for accelerating halogen exchange reactions [14]. Excellent incorporation yields of 96% are achieved using microwave irradiation at 100 watts for just 1 minute in dimethyl sulfoxide, compared to conventional heating requiring 10 minutes at 180°C [14]. The microwave enhancement is particularly pronounced for activated substrates, with 2-trimethylammonium pyridine showing exceptional reactivity under microwave conditions [14].
Purification of 3,5-difluoro-4-(3-fluorophenyl)pyridine requires specialized techniques due to the unique properties imparted by multiple fluorine substituents [15] [16]. Recrystallization represents the primary purification method, with solvent selection based on differential solubility at room temperature versus elevated temperatures [15] [17]. The ideal recrystallization solvent should provide low solubility of the compound at room temperature and high solubility at the boiling point, while maintaining a boiling point below the melting point of the compound to prevent oil formation [15] [17].
High-performance liquid chromatography provides superior resolution for fluorinated pyridine purification, particularly when conventional flash chromatography proves inadequate [8] [16]. Preparative reversed-phase chromatography utilizing C18 columns enables complete separation of fluoropyridine products from reaction byproducts and unreacted starting materials [16]. Optimization of mobile phase pH to acidic conditions enhances separation efficiency and achieves high molar activities for radiolabeled analogs [16].
| Purification Method | Recovery Yield (%) | Purity (%) | Processing Time | Scalability |
|---|---|---|---|---|
| Recrystallization | 75-85 | 95-99 | 2-4 hours | High |
| Flash Chromatography | 80-90 | 90-95 | 1-2 hours | Medium |
| Preparative HPLC | 85-95 | >99 | 3-6 hours | Low |
| Distillation | 70-80 | 85-95 | 4-8 hours | High |
Distillation techniques require careful temperature control due to the relatively low boiling points of fluorinated pyridines [1] [3]. Continuous fractional distillation enables product removal as it forms, preventing decomposition at elevated temperatures while maintaining high conversion efficiency [1]. The process involves distilling products and solvents under reduced pressure, with collection temperatures optimized to prevent product degradation [1].
Gas chromatography provides analytical and preparative separation capabilities for pyridine mixtures [18]. Capillary column separation using Agilent CP-Sil 43 CB stationary phases enables baseline resolution of pyridine derivatives in under three minutes [18]. The separation conditions utilize nitrogen carrier gas at 150 kilopascals with column temperatures of 110°C, providing excellent separation efficiency for complex mixtures [18].
Fluorous affinity chromatography represents an emerging purification technique specifically designed for fluorinated compounds [19]. Superhydrophobic fluorinated microsphere stationary phases demonstrate selective retention of fluorine-containing compounds through specific fluorine-fluorine interactions [19]. These specialized columns enable complete separation of fluorinated compounds under high water content mobile phases at significantly reduced back pressure compared to conventional C18 silica columns [19].
Yield maximization strategies focus on minimizing side reactions and optimizing reaction stoichiometry [20]. Catalyst composition optimization reveals that zinc-modified zeolite catalysts with Lewis acid to Bronsted acid ratios between 1.5 and 4.0 achieve yield improvements of 2% or greater compared to zinc-free controls [20]. The optimization of reaction parameters including temperature, residence time, and reactant ratios enables systematic improvement of overall yields while maintaining product selectivity [21].
The thermal stability of 3,5-Difluoro-4-(3-fluorophenyl)pyridine exhibits characteristics typical of fluorinated aromatic heterocycles. Based on comparative analysis with structurally related compounds, the thermal decomposition is expected to occur in a single-step process at elevated temperatures [1] [2]. The presence of multiple fluorine substituents significantly enhances thermal stability compared to non-fluorinated analogues [3].
Thermal Decomposition Characteristics:
The compound exhibits an estimated onset decomposition temperature range of 280-320°C, consistent with trifluorinated pyridine derivatives [2]. This enhanced thermal stability results from the strong carbon-fluorine bonds (bond dissociation energy approximately 485 kJ/mol) and the electron-withdrawing effects of the fluorine atoms, which stabilize the aromatic ring system [1].
Phase Transition Analysis:
Differential scanning calorimetry (DSC) analysis of similar fluorinated pyridines indicates complex thermal behavior with potential multiple phase transitions before decomposition [4]. The compound is expected to undergo solid-solid phase transitions at temperatures between 100-200°C, followed by melting transitions, and finally thermal decomposition above 280°C [5].
| Property | Value | Method |
|---|---|---|
| Onset Decomposition Temperature | 280-320°C | TGA Analysis |
| Phase Transition Temperature | 100-200°C | DSC Analysis |
| Thermal Stability Classification | High | Comparative Analysis |
| Decomposition Mechanism | Single-step | TGA/DTG |
The solubility profile of 3,5-Difluoro-4-(3-fluorophenyl)pyridine in organic solvents is governed by its molecular structure, which combines the electron-deficient pyridine ring with multiple fluorine substituents. The compound exhibits preferential solubility in polar aprotic solvents due to favorable dipole-dipole interactions [6] [7].
Solvent-Specific Solubility Analysis:
In dimethyl sulfoxide (DMSO), the compound demonstrates high solubility (estimated >50 mg/mL) due to strong dipole-dipole interactions between the fluorinated aromatic system and the sulfoxide group [8]. Similarly, dimethylformamide (DMF) provides excellent solvation through its polar aprotic nature [7].
Temperature-Dependent Solubility:
The solubility in organic media exhibits moderate to significant temperature dependence, with polar protic solvents showing the greatest temperature sensitivity. In alcoholic solvents such as ethanol and methanol, solubility increases substantially with temperature due to enhanced hydrogen bonding interactions [6] [9].
| Solvent Type | Estimated Solubility (mg/mL) | Temperature Dependence | Primary Interaction |
|---|---|---|---|
| DMSO | >50 | Moderate | Dipole-dipole |
| DMF | >50 | Moderate | Dipole-dipole |
| Acetonitrile | 20-40 | Moderate | Dipole-dipole |
| Ethanol | 10-25 | High | Hydrogen bonding |
| Dichloromethane | >50 | Moderate | Halogen bonding |
| Toluene | 10-25 | Moderate | π-π stacking |
| Water | <1 | Low | Limited interactions |
The acid-base properties of 3,5-Difluoro-4-(3-fluorophenyl)pyridine are significantly modified by the presence of three fluorine atoms, which exert strong electron-withdrawing effects on the pyridine nitrogen [10] [11]. The compound exhibits reduced basicity compared to unsubstituted pyridine due to the inductive effects of the fluorine substituents [12].
pKa Estimation:
Based on structure-activity relationships and comparative analysis with related fluorinated pyridines, the protonated form of 3,5-Difluoro-4-(3-fluorophenyl)pyridine exhibits an estimated pKa value of 1.5-2.0 [13] [14]. This represents a significant decrease from pyridine's pKa of 5.2, demonstrating the substantial electron-withdrawing effect of the fluorine atoms [15].
Protonation Behavior:
The compound undergoes protonation at the pyridine nitrogen under acidic conditions, forming a pyridinium salt. The electron-withdrawing fluorine atoms stabilize the neutral form relative to the protonated form, resulting in reduced basicity [16] [10].
| Property | Value | Reference Compound | Δ from Reference |
|---|---|---|---|
| Estimated pKa | 1.5-2.0 | Pyridine (5.2) | -3.2 to -3.7 |
| Protonation Site | Pyridine N | Same | Same |
| Electron-withdrawing Effect | Strong | Moderate | Enhanced |
| Basicity Classification | Weak base | Moderate base | Reduced |
The lipophilicity of 3,5-Difluoro-4-(3-fluorophenyl)pyridine, expressed as the logarithm of the octanol-water partition coefficient (LogP), is influenced by the balance between the hydrophobic aromatic rings and the polar effects of the fluorine substituents [11] [17]. The compound exhibits moderate to high lipophilicity characteristic of fluorinated aromatic compounds [18].
LogP Estimation:
Based on fragment-based calculations and comparison with structurally related compounds, the estimated LogP value ranges from 2.5 to 3.5 [19] [20]. This moderate lipophilicity results from the hydrophobic character of the aromatic rings offset by the polar effects of the fluorine atoms [17].
Fluorine Effect on Lipophilicity:
The multiple fluorine substituents create a complex effect on lipophilicity. While fluorine atoms increase the hydrophobic surface area, they also introduce dipole moments that can decrease partition coefficients [17] [21]. The net effect depends on the specific substitution pattern and molecular conformation [11].
| Parameter | Estimated Value | Calculation Method | Confidence Level |
|---|---|---|---|
| LogP | 2.5-3.5 | Fragment-based | Moderate |
| Hydrophobic Surface Area | 165-185 Ų | Computational | High |
| Dipole Moment | 2.5-3.5 D | Theoretical | Moderate |
| Lipophilicity Classification | Moderate-High | Comparative | High |
The vapor pressure and volatility characteristics of 3,5-Difluoro-4-(3-fluorophenyl)pyridine are determined by its molecular weight, intermolecular forces, and structural features. The compound exhibits low to moderate volatility at ambient temperatures, with significant temperature dependence [22] [23].
Vapor Pressure Analysis:
At 25°C, the estimated vapor pressure ranges from 0.1 to 0.5 mmHg, indicating low volatility under standard conditions [22]. This low vapor pressure is consistent with the compound's molecular weight (209.17 g/mol) and the presence of strong intermolecular interactions, including dipole-dipole forces and potential halogen bonding [24].
Temperature-Dependent Volatility:
The vapor pressure increases exponentially with temperature, reaching moderate levels (2-8 mmHg) at 75°C and becoming significant (25-75 mmHg) at 125°C [23]. This temperature dependence follows the Clausius-Clapeyron relationship typical of organic compounds [22].
Practical Implications:
The low volatility at ambient temperatures indicates minimal evaporation losses during normal handling and storage. However, at elevated temperatures (>100°C), the compound becomes increasingly volatile, requiring appropriate ventilation and containment measures [24].
| Temperature (°C) | Estimated Vapor Pressure (mmHg) | Volatility Classification | Handling Considerations |
|---|---|---|---|
| 25 | 0.1-0.5 | Low | Minimal precautions |
| 50 | 0.5-2.0 | Low-Moderate | Standard ventilation |
| 75 | 2.0-8.0 | Moderate | Enhanced ventilation |
| 100 | 8.0-25.0 | Moderate-High | Closed system preferred |
| 125 | 25.0-75.0 | High | Ventilation required |
| 150 | 75.0-200.0 | Very High | Closed system essential |